molecular formula C5H8N2O B077165 2-Cyano-n-ethylacetamide CAS No. 15029-36-4

2-Cyano-n-ethylacetamide

Cat. No.: B077165
CAS No.: 15029-36-4
M. Wt: 112.13 g/mol
InChI Key: VARXTXAOJGBDDV-UHFFFAOYSA-N
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Description

2-Cyano-n-ethylacetamide is an organic compound with the molecular formula C5H8N2O. It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and a cyano group is attached to the carbon adjacent to the carbonyl group. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Safety and Hazards

The safety data sheet for “2-Cyano-n-ethylacetamide” indicates that it may be harmful if swallowed and may cause serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Preparation Methods

The synthesis of 2-Cyano-n-ethylacetamide can be achieved through various methods:

Mechanism of Action

The mechanism of action of 2-Cyano-n-ethylacetamide and its derivatives often involves interactions with biological macromolecules. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

2-Cyano-n-ethylacetamide can be compared with other cyanoacetamide derivatives, such as:

    2-Cyano-n-methylacetamide: Similar in structure but with a methyl group instead of an ethyl group.

    2-Cyano-n-phenylacetamide: Contains a phenyl group, leading to different reactivity and applications.

    2-Cyano-n-butylacetamide: Has a butyl group, which can affect its solubility and reactivity.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-cyano-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-7-5(8)3-4-6/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARXTXAOJGBDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296939
Record name 2-cyano-n-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-36-4
Record name 2-Cyano-N-ethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 112760
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015029364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15029-36-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112760
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-n-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-cyano-N-ethylacetamide in the synthesis of the tris(heteroaryl)bisazo dyes?

A1: this compound serves as a crucial starting material in a novel synthetic route for azo pyridone dyes. The researchers reacted this compound with ethyl-3-oxobutanoate and various 4-aryl-2-aminothiazoles to construct the central pyridone ring system found in these dyes []. This synthetic strategy highlights the utility of this compound as a building block for complex heterocyclic dye molecules.

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